N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalysis and Organic Synthesis
Solubility and Stability in Catalytic Processes
The study of sulfonamide-substituted iron phthalocyanine, which utilizes a similar sulfonamide substituent, highlights the importance of these compounds in designing potential oxidation catalysts. The specific derivative discussed exhibits remarkable stability under oxidative conditions and enhances the solubility of the catalyst, crucial for the efficient oxidation of olefins like cyclohexene and styrene to valuable chemicals such as allylic ketones and benzaldehyde (Umit Işci et al., 2014).
Cyanation of Aryl Bromides
The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the utility of sulfonamide derivatives in the synthesis of benzonitriles, which are pivotal intermediates in the production of pharmaceuticals and agrochemicals. This methodology showcases the potential for using similar sulfonamide compounds in facilitating reactions that are significant in organic synthesis (P. Anbarasan et al., 2011).
Medicinal Chemistry
Carbonic Anhydrase Inhibition
A series of benzenesulfonamides and tetrafluorobenzenesulfonamides synthesized via a click chemistry approach, incorporating aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties, have been shown to inhibit carbonic anhydrase (CA) isoforms. These inhibitors target cytosolic isoforms I and II and the tumor-associated isoforms IX and XII, relevant for the development of anticancer drugs. The study indicates the potential for N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide derivatives in creating potent and selective inhibitors for therapeutic applications (N. Pala et al., 2014).
Antimycobacterial Agents
The design and synthesis of 2,4-dinitrophenylsulfonamides as thiol-activated sources of sulfur dioxide (SO₂) with tunable release profiles present a novel approach to antimycobacterial therapy. One such compound exhibited higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, highlighting the relevance of sulfonamide derivatives in the development of new treatments for tuberculosis (Satish R. Malwal et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-12-11-13(2)15(4)17(14(12)3)21(19,20)18-16-9-7-5-6-8-10-16/h11,16,18H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGUZSWWCWZPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCCCCC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2,3,5,6-tetramethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.